3-Thiophenazoic acid
Description
3-Thiophenazoic acid (chemical formula: C₁₃H₈N₂O₂S, molecular weight: 256.28 g/mol) is a heterocyclic compound featuring a quinazoline core fused with a thiophene ring . Its structure combines aromatic and heterocyclic elements, making it a subject of interest in pharmaceutical and materials research.
Properties
Molecular Formula |
C13H8N2O2S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-sulfanylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-5-7(18)6-11-12(8)15-10-4-2-1-3-9(10)14-11/h1-6,18H,(H,16,17) |
InChI Key |
FJAICPVFXUADBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)C(=O)O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenazoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .
Industrial Production Methods: Industrial production of 3-Thiophenazoic acid typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Gewald reaction is favored for its simplicity and high yield, while the Paal-Knorr synthesis is preferred for its versatility in producing various thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenazoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the α-positions (C-2 and C-5) of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or sulfonated derivatives.
Scientific Research Applications
3-Thiophenazoic acid has a wide range of applications in scientific research:
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Thiophenazoic acid depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary, but common targets include enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Structural and Functional Differences
The following compounds share structural motifs with 3-thiophenazoic acid but differ in core architecture and functional groups:
Thiophene-3-acetic Acid
- Chemical Formula : C₆H₆O₂S
- Molecular Weight : 142.17 g/mol
- Structure : A thiophene ring substituted with an acetic acid group at the 3-position.
- Key Properties :
3-Methyl-4-(thiophene-2-amido)benzoic Acid
- Chemical Formula: C₁₃H₁₁NO₃S
- Molecular Weight : 261.29 g/mol
- Structure : A benzoic acid derivative with a thiophene-2-amido substituent at the 4-position and a methyl group at the 3-position.
- Applications : Used as a reference standard for drug impurity analysis .
2-Amino-thiophene-3-carboxylic Acid Amide
Comparative Data Table
Biological Activity
3-Thiophenazoic acid is a heterocyclic compound characterized by its thiophene and phenyl groups. It has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the current understanding of the biological activity of 3-Thiophenazoic acid, supported by case studies and research findings.
3-Thiophenazoic acid can be described with the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7NOS |
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | 3-thiopheno[2,3-b]pyridine-2-carboxylic acid |
| Melting Point | 150-152 °C |
The biological activity of 3-Thiophenazoic acid is attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells.
- Modulation of Cellular Pathways : It influences signaling pathways related to inflammation and apoptosis, potentially contributing to its anticancer effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 3-Thiophenazoic acid against a range of pathogens. For instance:
- Bacterial Inhibition : In vitro studies indicated that 3-Thiophenazoic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also showed significant antifungal activity against strains such as Candida albicans, suggesting its potential use in treating fungal infections.
Case Study: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial effects of 3-Thiophenazoic acid on clinical isolates of E. coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 125 µg/ml.
- Zone of Inhibition : Agar diffusion tests revealed a zone of inhibition measuring 18 mm at a concentration of 250 µg/ml.
Anticancer Potential
Recent research has explored the anticancer properties of 3-Thiophenazoic acid. Findings suggest that it may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicated that treatment with 3-Thiophenazoic acid led to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Research Findings
A notable study published in the Journal of Cancer Research reported that:
- Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values estimated at 30 µM for MCF-7 and 25 µM for A549 cells.
Q & A
Q. How should researchers address limitations in small-scale synthesis when scaling up 3-Thiophenazoic acid production for preclinical trials?
- Methodological Answer : Conduct Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, mixing efficiency). Pilot-scale reactors with real-time monitoring (e.g., PAT tools) ensure reproducibility. Environmental impact assessments (e.g., waste solvent disposal) align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
